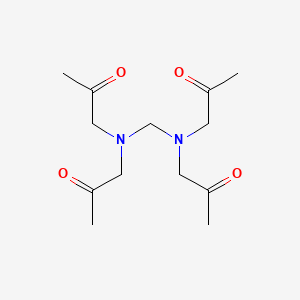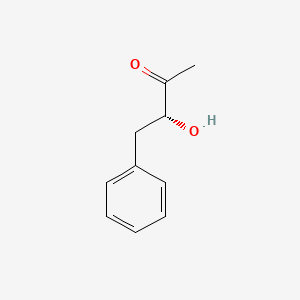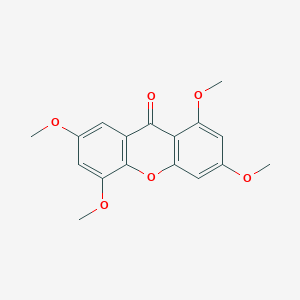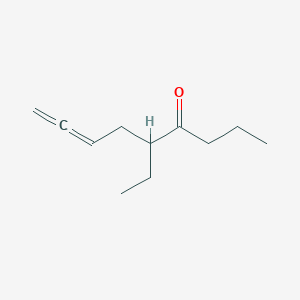
1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione is a compound that belongs to the class of imidazolidine-2,4-diones, also known as hydantoins. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups. The presence of a hexadecanoyl group and two phenyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione can be achieved through the Bucherer–Bergs reaction, which is a multicomponent reaction involving an aldehyde or ketone, potassium cyanide, and ammonium carbonate in aqueous ethanol. The reaction is typically carried out at 60-70°C to produce hydantoins . The specific steps for synthesizing this compound would involve the use of hexadecanoyl chloride, benzil, and ammonium carbonate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Bucherer–Bergs reaction, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione involves its interaction with molecular targets and pathways. For example, phenytoin, a derivative of this compound, acts by inhibiting sodium channels in the brain, thereby stabilizing neuronal membranes and preventing seizures . The specific molecular targets and pathways for this compound would depend on its application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
Phenytoin: Known for its anticonvulsant properties and used in epilepsy treatment.
5,5-Diphenylimidazolidine-2,4-dione: A simpler analog without the hexadecanoyl group, used in various chemical and biological studies.
Hydantoins: A broader class of compounds with diverse applications in medicine and industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted applications.
Propriétés
Numéro CAS |
139183-82-7 |
|---|---|
Formule moléculaire |
C31H42N2O3 |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
1-hexadecanoyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-25-28(34)33-30(36)32-29(35)31(33,26-21-16-14-17-22-26)27-23-18-15-19-24-27/h14-19,21-24H,2-13,20,25H2,1H3,(H,32,35,36) |
Clé InChI |
HAPMVTJSQDTAJI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



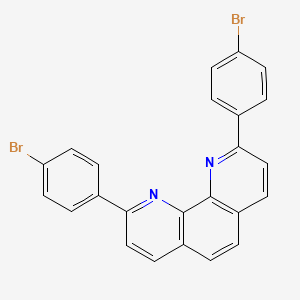
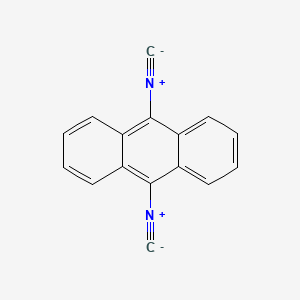
![2-Cyclopenten-1-one, 2-methyl-3-[(phenylsulfonyl)methyl]-](/img/structure/B14272997.png)


![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)

